molecular formula C22H21F2N3O B2881047 (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797727-38-8

(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Numéro de catalogue B2881047
Numéro CAS: 1797727-38-8
Poids moléculaire: 381.427
Clé InChI: XPQQQIZUZVOJJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C22H21F2N3O and a molecular weight of 381.427. It belongs to the class of compounds known as fluoroquinolones .


Synthesis Analysis

While the specific synthesis process for this compound is not available, fluoroquinolones are generally synthesized through various structural modifications of the quinolone system . This often involves incorporating substituents into different positions or by means of annelation .


Molecular Structure Analysis

The compound contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . It also has fluorine atoms at specific positions, which is a common characteristic of fluoroquinolones .

Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Applications

  • AMPA Receptor Modulation : A study explored the use of CX516, a modulator of the AMPA receptor, in patients with schizophrenia. Although no significant improvement in psychosis or cognition was observed, this research highlights the interest in quinoline derivatives for modifying neurotransmitter receptor function (Marenco et al., 2002).

  • NMDA Receptor Antagonism : CERC-301, a GluN2B-selective NMDA receptor antagonist, has been characterized for its pharmacodynamic and pharmacokinetic properties, demonstrating potential for treating major depressive disorder (Garner et al., 2015).

  • Orexin Receptor Antagonism : SB-649868, an orexin 1 and 2 receptor antagonist, was studied for insomnia treatment, providing insights into its metabolism and the principal routes of excretion (Renzulli et al., 2011).

Pharmacokinetics and Metabolism

  • Ketanserin Metabolism : Research on ketanserin, a serotonin S2-receptor antagonist, revealed insights into its absorption, metabolism, and excretion pathways, which could inform the pharmacokinetic profiles of structurally related compounds (Meuldermans et al., 1988).

  • Pharmacokinetics of Quinolones : The study of AM-1155, a new quinolone, in healthy male volunteers provided valuable data on the absorption, metabolism, and excretion of quinolones, which could be relevant for compounds with similar structures (Nakashima et al., 1995).

Mécanisme D'action

While the specific mechanism of action for this compound is not available, fluoroquinolones are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Orientations Futures

The development of new molecules containing the quinoline nucleus is a rapidly advancing field in medicinal chemistry research . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimicrobial and anticancer activity .

Propriétés

IUPAC Name

[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c23-16-6-4-15(5-7-16)13-26-21-18-12-17(24)8-9-20(18)25-14-19(21)22(28)27-10-2-1-3-11-27/h4-9,12,14H,1-3,10-11,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQQQIZUZVOJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.